molecular formula C5H3BrN4 B6618173 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1511693-36-9

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B6618173
CAS No.: 1511693-36-9
M. Wt: 199.01 g/mol
InChI Key: JTBULDQWNXQQCY-UHFFFAOYSA-N
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Description

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a bromine atom attached to the fourth position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, PMB-Cl for protection, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like pyridine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazolo[4,5-b]pyridine: A closely related compound with similar structural features but different substitution patterns.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.

Uniqueness

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-2H-triazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBULDQWNXQQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511693-36-9
Record name 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine
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